molecular formula C13H7Cl2N3O2S B11582742 (2E)-2-(2,4-dichlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2,4-dichlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11582742
M. Wt: 340.2 g/mol
InChI Key: PXXSQQMATPZRHL-ONNFQVAWSA-N
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Description

(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolo-triazine core.

    Heparinoid Compounds: Structurally different but used in similar biological applications.

Uniqueness

(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its thiazolo-triazine core, which imparts specific chemical and biological properties not found in simpler compounds like 2,4-dichloroaniline.

Properties

Molecular Formula

C13H7Cl2N3O2S

Molecular Weight

340.2 g/mol

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H7Cl2N3O2S/c1-6-11(19)16-13-18(17-6)12(20)10(21-13)4-7-2-3-8(14)5-9(7)15/h2-5H,1H3/b10-4+

InChI Key

PXXSQQMATPZRHL-ONNFQVAWSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=NC1=O

Origin of Product

United States

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